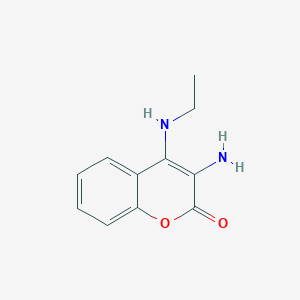

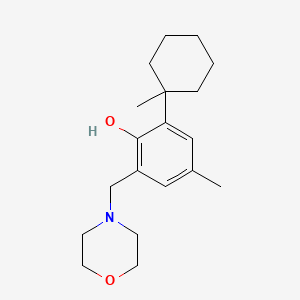

3-amino-4-(ethylamino)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(ethylamino)-2H-chromen-2-one is a derivative of 2H-chromen-2-one, a compound that is part of the coumarin family. These compounds are known for their diverse applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of 2H-chromen-2-one derivatives, including this compound, often involves one-pot reactions. For example, Zahiri & Mokhtary (2015) described an efficient one-pot synthesis of similar derivatives using Bi(NO3)3·5H2O as a catalyst (Zahiri & Mokhtary, 2015). Additionally, Abbaspour-Gilandeh et al. (2016) reported a one-pot synthesis using (CTA)3[SiW12]–Li+–MMT as a nanocatalyst in water, which emphasizes the trend towards eco-friendly synthesis methods (Abbaspour-Gilandeh et al., 2016).

Molecular Structure Analysis

The molecular structure of 2H-chromen-2-one derivatives is typically characterized using techniques like IR, NMR, and X-ray diffraction. Wang Huiyana (2013) synthesized similar compounds and confirmed their structures using these methods (Wang Huiyana, 2013).

Chemical Reactions and Properties

These derivatives participate in various reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, Vachan et al. (2019) demonstrated a Sc(OTf)3 catalyzed three-component reaction involving primary amines, β-ketoesters, and 2-hydroxychalcones to synthesize 7-amino-6H-benzo[c]chromen-6-ones (Vachan et al., 2019).

Physical Properties Analysis

Physical properties of 2H-chromen-2-one derivatives are often deduced from their crystalline structure and spectroscopic data. Radwan et al. (2020) synthesized similar compounds and analyzed their structure, which provided insights into their physical properties (Radwan et al., 2020).

Chemical Properties Analysis

Chemical properties of these compounds are explored through their reactivity and potential applications. Kumar et al. (2022) synthesized derivatives and explored their antioxidant activity and corrosion inhibition, indicating the versatility of these compounds in different applications (Kumar et al., 2022).

Scientific Research Applications

Synthesis and Characterization

Synthesis of Derivatives : 3-amino-4-(ethylamino)-2H-chromen-2-one derivatives are synthesized through various chemical reactions. For instance, Dekamin et al. (2013) demonstrated the efficient preparation of 2-amino-4H-chromene derivatives using a one-pot, three-component reaction, highlighting a clean, transition metal-free approach with many advantages including high yields and low cost (Dekamin, Eslami, & Maleki, 2013).

Catalysis and Method Development : Novel catalysts and methods have been developed for synthesizing 2-amino-2-chromene derivatives. Wang et al. (2016) described the use of a novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid as an efficient catalyst in the synthesis process, emphasizing the environmental friendliness of this protocol (Wang, Yue, Li, & Luo, 2016).

Chemical Properties and Analysis

- Molecular Structure and Analysis : Detailed molecular structure analysis is a key aspect of research on this compound. Bejaoui et al. (2020) conducted spectroscopic methods and Hirshfeld surface analysis to characterize novel aminocoumarins, contributing to the understanding of their molecular properties (Bejaoui et al., 2020).

Applications in Various Fields

Pharmaceutical and Biological Research : The derivatives of this compound are explored for their potential in various biological applications. Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, investigating their anti-proliferative properties and DNA binding, indicating their potential in cancer treatment (Ahagh et al., 2019).

Catalysis in Organic Synthesis : Research into the use of this compound and its derivatives as catalysts in organic synthesis is an evolving area. For example, the work by Jadhav et al. (2018) on polystyrene-supported p-toluenesulfonic acid as a catalyst for the synthesis of pyrano[3,2-c]chromene derivatives highlights this application (Jadhav, Lim, Jeong, & Jeong, 2018).

properties

IUPAC Name |

3-amino-4-(ethylamino)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-10-7-5-3-4-6-8(7)15-11(14)9(10)12/h3-6,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJWHNDPEDHXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=O)OC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)